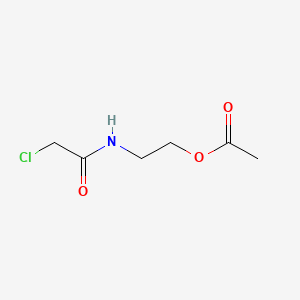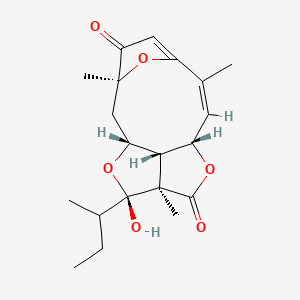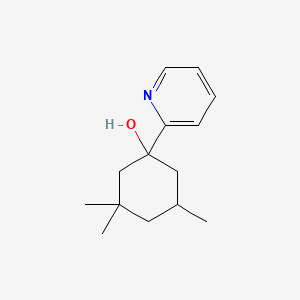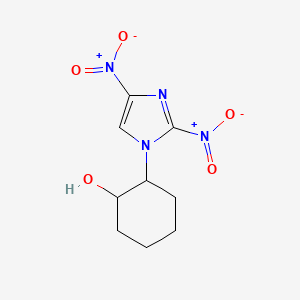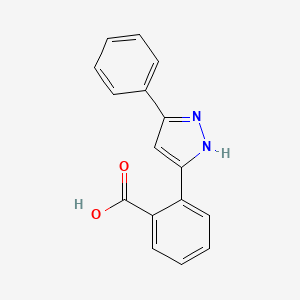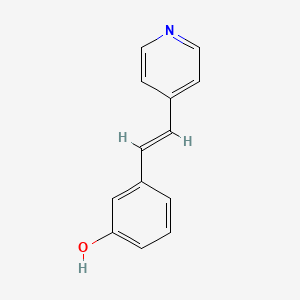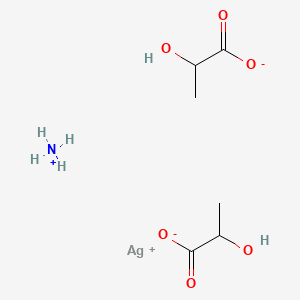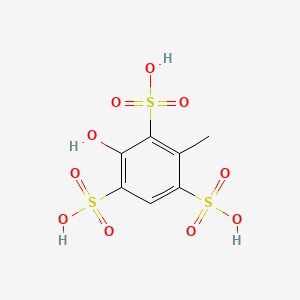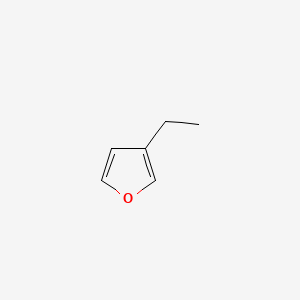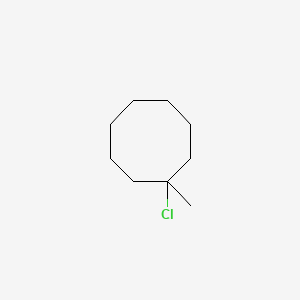
Diethylammonium hexadecyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylammonium hexadecyl sulphate is a chemical compound with the molecular formula C20H45NO4S. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its ability to reduce surface tension, making it valuable in formulations requiring emulsification, foaming, or wetting properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethylammonium hexadecyl sulphate can be synthesized through the reaction of diethylamine with hexadecyl sulphate. The process typically involves the following steps:
Reaction of Diethylamine with Hexadecyl Sulphate: Diethylamine is reacted with hexadecyl sulphate in an aqueous medium. The reaction is usually carried out at a controlled temperature to ensure optimal yield.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain this compound in its pure form.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of advanced purification methods, such as distillation or membrane filtration, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethylammonium hexadecyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphate group to sulfide or other reduced forms.
Substitution: The compound can participate in substitution reactions where the diethylammonium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diethylammonium hexadecyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and other biological preparations to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and foaming agents.
Wirkmechanismus
The mechanism of action of diethylammonium hexadecyl sulphate primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and foams. In biological systems, it disrupts cell membranes by integrating into the lipid bilayer, leading to cell lysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide (CTAB): Another surfactant with similar properties but different molecular structure.
Sodium dodecyl sulfate (SDS): A widely used surfactant in laboratory and industrial applications.
Uniqueness
Diethylammonium hexadecyl sulphate is unique due to its specific combination of diethylammonium and hexadecyl sulphate groups, which confer distinct surfactant properties. Its ability to form stable emulsions and foams makes it particularly valuable in applications where other surfactants may not perform as effectively.
Eigenschaften
CAS-Nummer |
94110-18-6 |
|---|---|
Molekularformel |
C20H45NO4S |
Molekulargewicht |
395.6 g/mol |
IUPAC-Name |
N-ethylethanamine;hexadecyl hydrogen sulfate |
InChI |
InChI=1S/C16H34O4S.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;1-3-5-4-2/h2-16H2,1H3,(H,17,18,19);5H,3-4H2,1-2H3 |
InChI-Schlüssel |
MADASEMXYZRAQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOS(=O)(=O)O.CCNCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


